4-Phenoxyfuran-2-sulfonyl chloride
Overview
Description
4-Phenoxyfuran-2-sulfonyl chloride is an organic compound with the molecular formula C10H7ClO4S It is a sulfonyl chloride derivative, characterized by the presence of a phenoxy group attached to a furan ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyfuran-2-sulfonyl chloride typically involves the reaction of 4-phenoxyfuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Phenoxyfuran+Chlorosulfonic acid→4-Phenoxyfuran-2-sulfonyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyfuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate and selectivity.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
4-Phenoxyfuran-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenoxyfuran-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-Phenoxybenzenesulfonyl chloride: Similar structure but with a benzene ring instead of a furan ring.
2-Furansulfonyl chloride: Lacks the phenoxy group, making it less versatile in certain reactions.
Phenylsulfonyl chloride: Contains a phenyl group instead of a furan ring, affecting its reactivity and applications.
Uniqueness: 4-Phenoxyfuran-2-sulfonyl chloride is unique due to the presence of both a phenoxy group and a furan ring, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
4-phenoxyfuran-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S/c11-16(12,13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILZFFNMDRPULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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